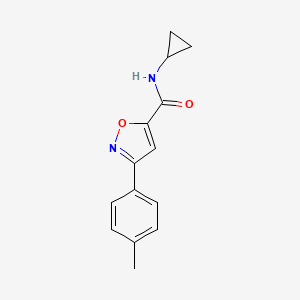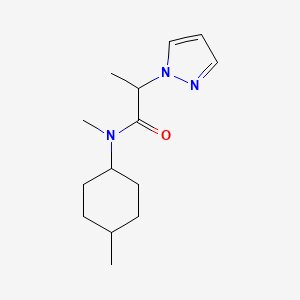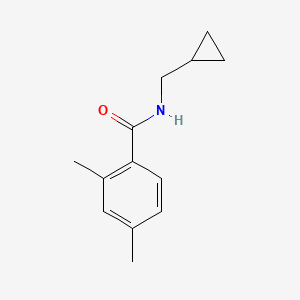
4-chloro-N-methyl-N-(pyridin-3-ylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-methyl-N-(pyridin-3-ylmethyl)benzamide, also known as JNJ-17203212, is a chemical compound that belongs to the class of benzamide derivatives. It is a potent and selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) receptor, which is a non-selective cation channel that is expressed in sensory neurons. The TRPV1 receptor is involved in the perception of pain, heat, and inflammation, and its activation can lead to the release of neuropeptides that contribute to the development of chronic pain. The discovery of JNJ-17203212 has opened up new avenues for the development of novel analgesic drugs that can target the TRPV1 receptor without causing unwanted side effects.
作用机制
4-chloro-N-methyl-N-(pyridin-3-ylmethyl)benzamide acts as a potent and selective antagonist of the TRPV1 receptor, which is a non-selective cation channel that is expressed in sensory neurons. The TRPV1 receptor is activated by various stimuli, including heat, protons, and capsaicin, and its activation leads to the depolarization of sensory neurons and the release of neuropeptides that contribute to the development of chronic pain. 4-chloro-N-methyl-N-(pyridin-3-ylmethyl)benzamide blocks the activation of the TRPV1 receptor by binding to a specific site on the channel, thereby preventing the influx of calcium ions into the neuron. This blockade of the TRPV1 receptor leads to a reduction in pain behavior and inflammation.
Biochemical and Physiological Effects:
4-chloro-N-methyl-N-(pyridin-3-ylmethyl)benzamide has been shown to have several biochemical and physiological effects in preclinical models. The compound has been shown to reduce the release of neuropeptides, such as substance P and calcitonin gene-related peptide, which are involved in the development of chronic pain. In addition, 4-chloro-N-methyl-N-(pyridin-3-ylmethyl)benzamide has been shown to reduce the expression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-1 beta, which are involved in the development of inflammation. These effects suggest that 4-chloro-N-methyl-N-(pyridin-3-ylmethyl)benzamide has potential therapeutic value in the treatment of chronic pain and inflammatory diseases.
实验室实验的优点和局限性
4-chloro-N-methyl-N-(pyridin-3-ylmethyl)benzamide has several advantages as a tool compound for research purposes. The compound is highly selective for the TRPV1 receptor and does not interact with other ion channels or receptors. This selectivity allows for the specific modulation of the TRPV1 receptor without affecting other channels or receptors. In addition, 4-chloro-N-methyl-N-(pyridin-3-ylmethyl)benzamide is commercially available and has been extensively characterized in preclinical models, which allows for easy access and reliable results. However, the compound has limitations in terms of its pharmacokinetic properties and solubility. 4-chloro-N-methyl-N-(pyridin-3-ylmethyl)benzamide has poor oral bioavailability and low solubility in water, which limits its use in in vivo studies.
未来方向
There are several future directions for the research and development of 4-chloro-N-methyl-N-(pyridin-3-ylmethyl)benzamide. One direction is the optimization of the compound's pharmacokinetic properties and solubility to improve its efficacy and bioavailability. Another direction is the exploration of the TRPV1 receptor as a target for the treatment of other diseases, such as cancer and metabolic disorders. The TRPV1 receptor has been implicated in the regulation of cell proliferation and metabolism, and its modulation may have therapeutic value in these diseases. Finally, the development of novel TRPV1 antagonists with improved selectivity and efficacy may lead to the discovery of new analgesic drugs that can target the TRPV1 receptor without causing unwanted side effects.
合成方法
The synthesis of 4-chloro-N-methyl-N-(pyridin-3-ylmethyl)benzamide involves several steps, including the reaction of 4-chloro-N-methylbenzamide with pyridine-3-carboxaldehyde in the presence of a base to form the corresponding Schiff base. The Schiff base is then reduced with sodium borohydride to yield the final product, 4-chloro-N-methyl-N-(pyridin-3-ylmethyl)benzamide. The synthesis of 4-chloro-N-methyl-N-(pyridin-3-ylmethyl)benzamide has been described in detail in several research articles, and the compound is commercially available for research purposes.
科学研究应用
4-chloro-N-methyl-N-(pyridin-3-ylmethyl)benzamide has been extensively studied in preclinical models of pain and inflammation, and its efficacy and safety have been demonstrated in various animal models. The compound has been shown to reduce pain behavior in models of inflammatory pain, neuropathic pain, and osteoarthritis pain. In addition, 4-chloro-N-methyl-N-(pyridin-3-ylmethyl)benzamide has been shown to reduce inflammation and edema in models of acute inflammation, such as carrageenan-induced paw edema. These findings suggest that 4-chloro-N-methyl-N-(pyridin-3-ylmethyl)benzamide has potential therapeutic value in the treatment of chronic pain and inflammatory diseases.
属性
IUPAC Name |
4-chloro-N-methyl-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c1-17(10-11-3-2-8-16-9-11)14(18)12-4-6-13(15)7-5-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXGNSZYWUSVQAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=CC=C1)C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-methyl-N-(pyridin-3-ylmethyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7510990.png)
![Furan-3-yl-[2-(1-methylpyrrol-2-yl)azepan-1-yl]methanone](/img/structure/B7511016.png)
![N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]oxane-4-carboxamide](/img/structure/B7511017.png)

![2-Cyclopent-2-en-1-yl-1-[2-(4-fluorophenyl)morpholin-4-yl]ethanone](/img/structure/B7511028.png)



![N-[1-(3-chlorophenyl)propyl]methanesulfonamide](/img/structure/B7511066.png)


![N-[(3-fluorophenyl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7511075.png)